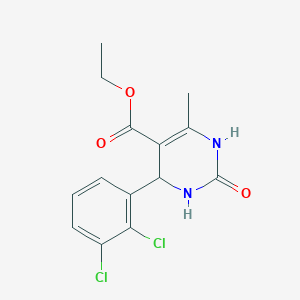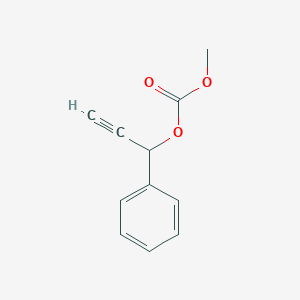
Methyl 1-phenylprop-2-yn-1-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-phenylprop-2-yn-1-yl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate group attached to a phenylpropynyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 1-phenylprop-2-yn-1-yl carbonate can be synthesized through the reaction of methyl chloroformate with 1-phenylprop-2-yn-1-ol in the presence of a base such as pyridine. The reaction typically takes place at room temperature and yields the desired carbonate compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-phenylprop-2-yn-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to an alcohol.
Substitution: The carbonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 1-phenylprop-2-yn-1-yl carbonate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Pharmaceuticals: It is investigated for its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of methyl 1-phenylprop-2-yn-1-yl carbonate involves its interaction with various molecular targets. The carbonate group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol, which can then participate in further biochemical reactions. The phenylpropynyl moiety may interact with enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: This compound shares a similar propargyl group but differs in the presence of an indole moiety.
1-Phenylprop-2-yn-1-ol: This compound is a precursor in the synthesis of methyl 1-phenylprop-2-yn-1-yl carbonate and shares the phenylpropynyl structure.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
104846-76-6 |
|---|---|
Molekularformel |
C11H10O3 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
methyl 1-phenylprop-2-ynyl carbonate |
InChI |
InChI=1S/C11H10O3/c1-3-10(14-11(12)13-2)9-7-5-4-6-8-9/h1,4-8,10H,2H3 |
InChI-Schlüssel |
PBDCLQMCYBASHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OC(C#C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


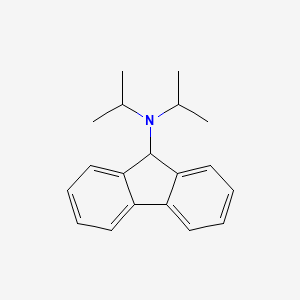
![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
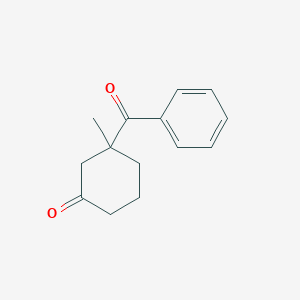
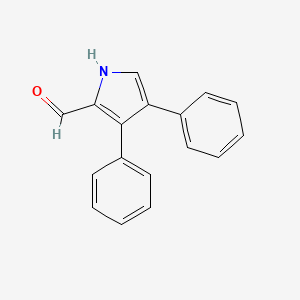
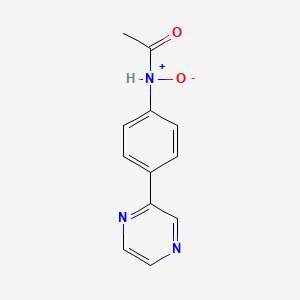
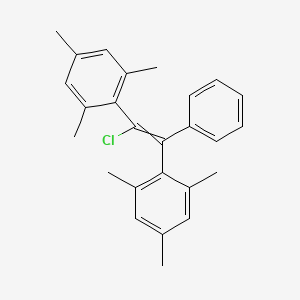
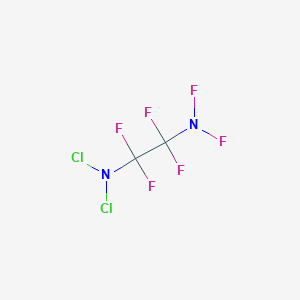
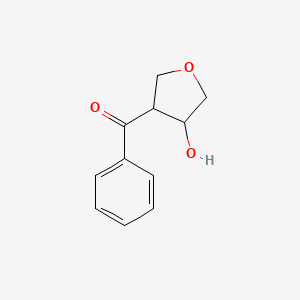
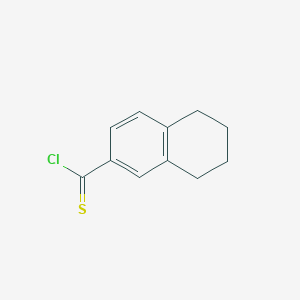
![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
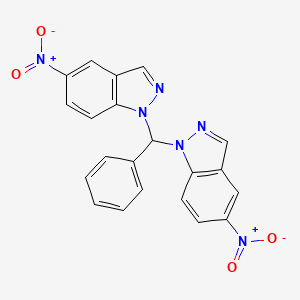
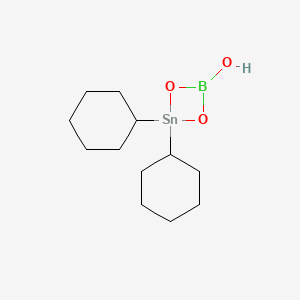
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
